3-Chloropivaloyl chloride
Overview
Description
3-Chloropivaloyl chloride, also known as 3-chloro-2,2-dimethylpropionyl chloride, is an organic compound with the molecular formula C5H8Cl2O. It is a colorless liquid at room temperature and is characterized by its chlorine and acyl chloride functional groups. This compound is widely used in organic synthesis, particularly as an acylation reagent and in the cyclization of isoxazolones .
Mechanism of Action
Target of Action
3-Chloropivaloyl chloride is a bifunctional reagent that is capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution . This makes it a versatile compound in organic synthesis, serving as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Mode of Action
The primary mode of action of this compound is through acylation and nucleophilic substitution . The compound interacts with its targets by donating its acyl group to the target molecule, thereby modifying its structure. The 2-chloro-ethyl fragment can also undergo nucleophilic substitution, serving as a masked vinyl group .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. By donating its acyl group or undergoing nucleophilic substitution, it can significantly alter the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly reactive and can react with water to form hydrochloric acid . Therefore, the presence of water or moisture in the environment can affect its stability and reactivity. Furthermore, the compound is highly flammable and slightly soluble in water , which can also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
3-Chloropivaloyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of compounds with antimicrobial properties. The compound’s reactivity with nucleophiles, such as amines and alcohols, allows it to form stable amide and ester bonds, which are crucial in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to modifications in protein function, affecting various cellular activities. For instance, its reactivity with amino groups in proteins can alter protein structure and function, impacting cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding with biomolecules. It can inhibit or activate enzymes by modifying their active sites. The compound’s ability to form covalent bonds with nucleophilic groups in enzymes and proteins leads to changes in enzyme activity and gene expression. This mechanism is crucial for its role in synthesizing bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under controlled conditions but can degrade when exposed to moisture or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity. Studies have shown that its stability and reactivity can vary, influencing its long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ toxicity. Studies have indicated that there is a threshold beyond which the compound’s toxicity significantly increases, necessitating careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in synthesizing bioactive molecules. It interacts with enzymes such as acyltransferases, facilitating the transfer of acyl groups to target molecules. This interaction can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. Its reactivity with cellular components can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to be in proximity to its target biomolecules to exert its effects .
Preparation Methods
The synthesis of 3-Chloropivaloyl chloride typically involves the chlorination of pivaloyl chloride. One common method starts with pivalic acid, which is converted to pivaloyl chloride using phosphorus trichloride. The pivaloyl chloride is then subjected to gas-phase photocatalysis chlorination, followed by vacuum rectification to yield this compound . Another method involves the use of isobutyl alcohol or tert-butyl alcohol and formic acid to synthesize pivaloyl chloride, which is then chlorinated to form this compound .
Chemical Reactions Analysis
3-Chloropivaloyl chloride is a reactive intermediate that undergoes various chemical reactions:
Scientific Research Applications
3-Chloropivaloyl chloride is used in several scientific research applications:
Organic Synthesis: It is a vital acylation reagent and isoxazolone cyclization reagent, widely used in the synthesis of various pharmaceutical and pesticide products.
Medical Intermediate: It serves as an intermediate in the synthesis of antiviral and anti-inflammatory agents.
Pesticide Intermediate: It is used in the production of herbicides such as isoxagrass pine and oxatrione.
Rubber Additives and Photosensitive Materials: It is employed as a synthetic raw material for rubber additives and photographic photosensitive materials.
Comparison with Similar Compounds
3-Chloropivaloyl chloride can be compared with other acyl chlorides such as:
3-Chloropropionyl chloride: Similar in structure but with a different carbon chain length and reactivity profile.
2-Chloropropionyl chloride: Another acyl chloride with a different substitution pattern on the carbon chain.
Chloroacetyl chloride: A simpler acyl chloride with a single chlorine atom and a shorter carbon chain.
This compound is unique due to its specific structure, which includes two methyl groups on the carbon adjacent to the carbonyl group, enhancing its steric hindrance and influencing its reactivity in organic synthesis.
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZNDDUMJVSIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Record name | CHLOROPIVALOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027567 | |
Record name | 3-Chloropivaloyl chloride | |
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Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloropivaloyl chloride appears as a colorless liquid. Very toxic by ingestion, inhalation and skin absorption. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [CAMEO] | |
Record name | CHLOROPIVALOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloropivaloyl chloride | |
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Flash Point |
about 70 °F | |
Record name | Chloropivaloyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
4300-97-4 | |
Record name | CHLOROPIVALOYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/16005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Chloro-2,2-dimethylpropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4300-97-4 | |
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Record name | 3-Chloropivaloyl chloride | |
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Record name | Chloropivaloyl chloride | |
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Record name | Propanoyl chloride, 3-chloro-2,2-dimethyl- | |
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Record name | 3-Chloropivaloyl chloride | |
Source | EPA DSSTox | |
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Record name | 3-chloro-2,2-dimethylpropaneyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.102 | |
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Record name | 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloropivaloyl chloride a useful starting material for synthesizing NeoPHOX ligands?
A1: this compound is a valuable precursor for NeoPHOX ligands due to its reactivity and the structural features it imparts. [, ]
- Reactivity: The chloride atom in this compound is susceptible to nucleophilic substitution, which allows for the introduction of various groups, such as amines or alcohols. This is the first step in forming the oxazoline ring, a crucial component of NeoPHOX ligands. []
- Neopentyl Structure: The neopentyl group (–C(CH3)3) in this compound introduces steric bulk in the final ligand. This steric hindrance plays a significant role in achieving high enantioselectivity in asymmetric catalysis by influencing the approach of reacting substrates to the metal center. []
Q2: What are the challenges associated with using this compound in synthesis, and how are they addressed in the context of NeoPHOX ligand preparation?
A2: One challenge in utilizing this compound arises from the inherent difficulty of nucleophilic substitutions at neopentyl carbon atoms due to steric hindrance. [] Researchers have found that employing potassium diphenylphosphide (KPPh2) in refluxing tetrahydrofuran (THF) facilitates the substitution reaction to afford the desired NeoPHOX ligands in good yields. This approach exploits the relatively strong nucleophilicity of the diphenylphosphide anion and the favorable reaction conditions to overcome the steric hindrance posed by the neopentyl group. []
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